molecular formula C9H7FO3 B2846439 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 178374-98-6

6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B2846439
CAS RN: 178374-98-6
M. Wt: 182.15
InChI Key: KCZDEYYVIJOTEC-UHFFFAOYSA-N
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Description

“6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin systems, including “6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

properties

IUPAC Name

6-fluoro-7-hydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZDEYYVIJOTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

Synthesis routes and methods

Procedure details

In a 15 mL vial was added 4-fluorobenzene-1,3-diol (500 mg, 3.9 mmol) and 3-chloropropanoic acid (424 mg, 3.9 mmol) and trifluoromethanesulfonic acid (2 mL). The mixture was heated to 80° C. and stirred at that temperature for 4 hour. The reaction was cooled and poured into water (10 mL). The product was extracted with ethyl acetate, dried over anhydrous Na2SO4, filtered, concentrated. To the dark red solid obtained was added sodium hydroxide (2 N, 5 mL) and the solution was let stirred at RT for 18 hours. The mixture was neutralized with 2 N HCl, extracted with EtOAc. The organic phase was dried over anhydrous Na2SO4, filtered, concentrated. The crude was used to next step without purification. 1H NMR (500 MHz, CDCl3, δ in ppm): 7.61 (1H, d, J=10.3 Hz), 6.56 (1H, d, J=3.1 Hz), 4.48 (2H, t), 2.78 (2H, t).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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